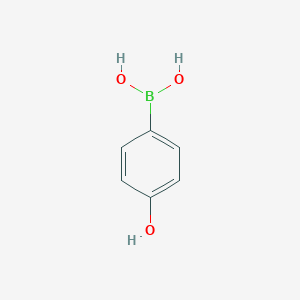

4-羟基苯硼酸

概览

描述

Synthesis of 4-Hydroxyphenylboronic Acid

The synthesis of compounds related to 4-hydroxyphenylboronic acid has been explored in various studies. For instance, the synthesis of 4-arylcoumarins was achieved through the hydroarylation of methyl phenylpropiolates with arylboronic acids, catalyzed by CuOAc, which could be related to the synthesis of 4-hydroxyphenylboronic acid derivatives . Additionally, the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid was reported, which involved a three-step reaction starting from 4-bromophenylacetic acid, indicating the versatility of arylboronic acids in organic synthesis .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives has been a subject of interest. For example, the crystal structure of 4-methoxyphenylboronic acid revealed the presence of O–H⋯N hydrogen bonds and a centrosymmetric cyclic C–H⋯O hydrogen bonding dimer . Similarly, the crystal structures of various 4-halophenylboronic acids showed different conformations of the -B(OH)2 group and highlighted the importance of O–H⋯O interactions and C–H⋯X (X = Cl, Br, I) interactions in crystal packing .

Chemical Reactions Analysis

Boronic acids are known for their role in various chemical reactions. The ortho-substituent on phenylboronic acids has been found to be crucial in catalyzing dehydrative condensation between carboxylic acids and amines, as demonstrated by 2,4-bis(trifluoromethyl)phenylboronic acid . Moreover, the reaction of o-formylphenylboronic acid with morpholine resulted in the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, showcasing the reactivity of boronic acids with nitrogen-containing heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives are influenced by their molecular structure. The supramolecular assemblies of phenylboronic acids with heterocyclic compounds, due to hydrogen bonding, suggest that these acids have the potential to form stable complexes . The synthesis of silicon-containing drugs using phenylboronic acid derivatives as building blocks further underscores the importance of these compounds in medicinal chemistry .

科研应用

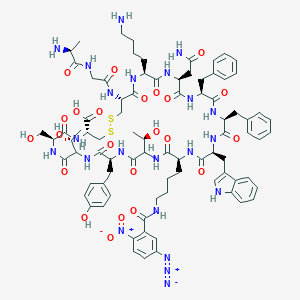

Bioorthogonal Coupling Reactions

4-羟基苯硼酸在中性水溶液中用于形成硼-氮杂环化合物。这种反应对蛋白质共轭很有用,表现出与蛋白质官能团的正交性和在SDS-PAGE分析中的稳定性。这些反应有助于在生理兼容条件下进行偶联(Ozlem Dilek et al., 2015)。

生物活性化合物的合成

4-羟基苯硼酸通过Cu催化的氢化芳基化在4-芳基香豆素的合成中发挥作用,有助于形成天然和人工生物活性化合物(Yoshihiko Yamamoto & N. Kirai, 2008)。

电化学传感能力

它被用于制备聚(4-乙烯基苯硼酸)功能化的聚吡咯/氧化石墨烯纳米片,用于电化学测定邻苯二酚和对苯二酚。由于其大表面积和高识别能力,这些纳米片显示出优异的传感能力(Hui Mao et al., 2017)。

碳水化合物识别

4-羟基苯硼酸用于创建一类新的碳水化合物结合硼酸,有助于在生理相关条件下结合模型糖基吡喃糖。这种应用对于识别细胞表面糖蛋白具有重要意义(Meenakshi Dowlut & D. Hall, 2006)。

化学合成中的催化活性

这种酸参与了Ag/沸石纳米复合材料的合成和催化应用,用于苯硼酸的氧化羟基化和各种染料的还原反应,展示了其在催化应用中的多功能性(Arezo Hatamifard et al., 2016)。

分子复合物形成

它在与活性药物成分形成分子复合物中发挥作用,如在涉及茶碱和各种苯硼酸的研究中所示。这项研究为这些复合物的结构排列提供了见解(Mayura TalwelkarShimpi et al., 2016)。

超分子组装的设计和合成

4-羟基苯硼酸在设计和合成超分子组装中起着关键作用。它有助于在晶体结构中形成氢键,有助于理解分子间相互作用(V. Pedireddi & N. Seethalekshmi, 2004)。

Safety And Hazards

未来方向

性质

IUPAC Name |

(4-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIQUVGFTILYGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370250 | |

| Record name | 4-Hydroxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxyphenylboronic acid | |

CAS RN |

71597-85-8 | |

| Record name | (4-Hydroxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71597-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

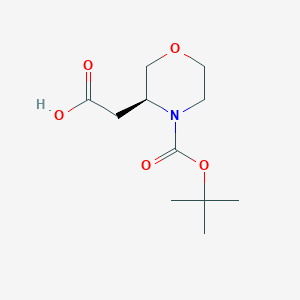

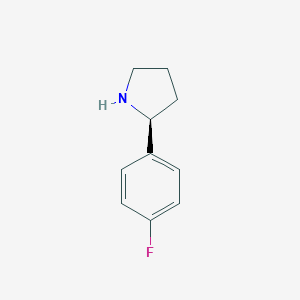

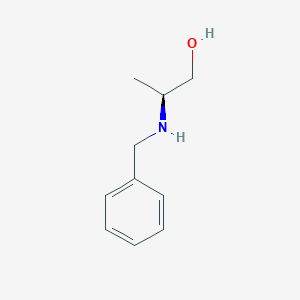

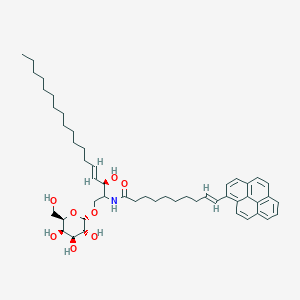

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)

![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)